2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde
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Overview
Description
2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde is a cyclic compound characterized by a six-membered carbocycle with an aldehyde group. The presence of two fluorine atoms on the carbocycle enhances the molecule’s stability compared to its analogues.
Preparation Methods
The synthesis of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of the compound. Industrial production methods typically involve the use of specialized reagents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating its role in chemical synthesis and biological studies.
Comparison with Similar Compounds
2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde is unique due to the presence of two fluorine atoms on the carbocycle, which enhances its stability compared to similar compounds. Some similar compounds include:
Bicyclo[2.1.1]hexane: Lacks the fluorine atoms, making it less stable.
Bicyclo[3.1.0]hexane: Similar structure but without the aldehyde group, resulting in different reactivity and applications.
This compound’s unique combination of stability and reactivity makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2,2-difluorobicyclo[3.1.0]hexane-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)2-1-4-5(3-10)6(4)7/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCMIEIYYCDFCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C=O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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